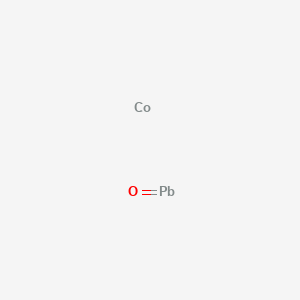
Plumbanone--cobalt (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbanone–cobalt (1/1) is a coordination compound that features a cobalt atom complexed with plumbanone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cobalt (1/1) typically involves the reaction of cobalt salts with plumbanone under controlled conditions. One common method is the co-precipitation technique, where cobalt salts are mixed with plumbanone in a solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of pure plumbanone–cobalt (1/1).
Industrial Production Methods
On an industrial scale, the production of plumbanone–cobalt (1/1) may involve more advanced techniques such as hydrothermal synthesis or solvothermal methods. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in catalysis and other fields.
Análisis De Reacciones Químicas
Types of Reactions
Plumbanone–cobalt (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt metal or lower oxidation state cobalt complexes.
Aplicaciones Científicas De Investigación
Plumbanone–cobalt (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its use in drug delivery systems.
Environmental Science: It is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
Mecanismo De Acción
The mechanism of action of plumbanone–cobalt (1/1) involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt center can undergo redox changes, allowing it to participate in electron transfer processes. The specific molecular targets and pathways involved depend on the particular application, such as catalysis or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt Ferrite (CoFe2O4): Known for its magnetic properties and used in biomedical applications.
Cobalt Oxide (Co3O4): Used as an electrode material in batteries and as a catalyst.
Cobalt Nanoparticles: Utilized in various applications due to their catalytic and magnetic properties.
Uniqueness
Plumbanone–cobalt (1/1) is unique due to its specific coordination environment and the presence of plumbanone, which imparts distinct chemical properties. This makes it particularly suitable for certain catalytic applications where other cobalt compounds may not be as effective.
Propiedades
Número CAS |
236103-74-5 |
|---|---|
Fórmula molecular |
CoOPb |
Peso molecular |
282 g/mol |
Nombre IUPAC |
cobalt;oxolead |
InChI |
InChI=1S/Co.O.Pb |
Clave InChI |
QYTIMUTVWNZQTI-UHFFFAOYSA-N |
SMILES canónico |
O=[Pb].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


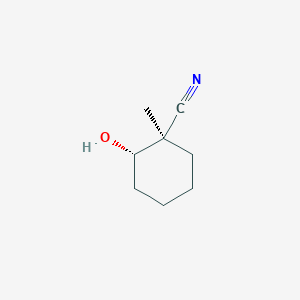
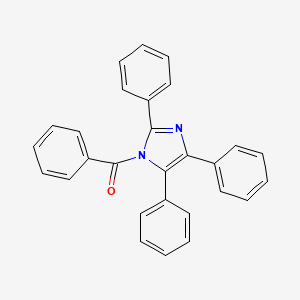
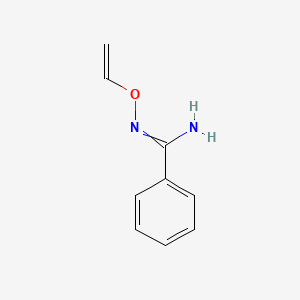
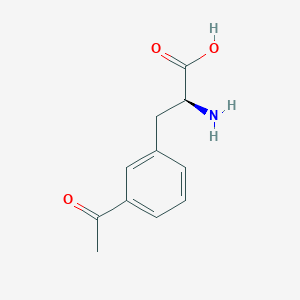
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
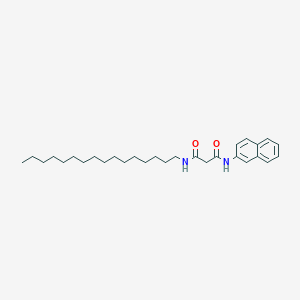
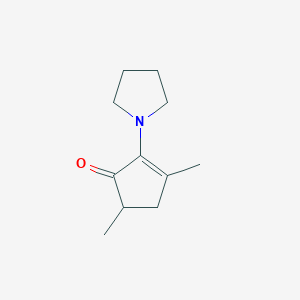
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
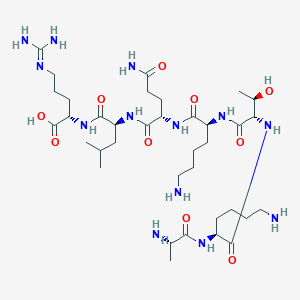
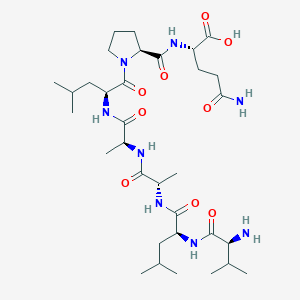
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)


